REACTION_SMILES
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[C:25]([Cl:26])([Cl:27])([Cl:28])[Cl:29].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[o:7][c:8]2[c:9]([c:10]1[CH3:11])[c:12]([OH:16])[cH:13][cH:14][cH:15]2.[Cl:17][N:18]1[C:19](=[O:20])[CH2:21][CH2:22][C:23]1=[O:24]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[o:7][c:8]2[c:9]([c:10]1[CH3:11])[c:12]([OH:16])[c:13]([Cl:17])[cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1oc2cccc(O)c2c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1oc2ccc(Cl)c(O)c2c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |